Coumaranone

描述

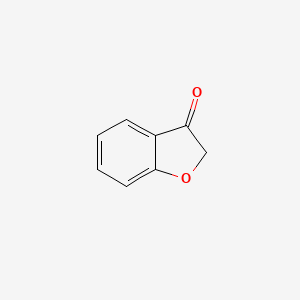

Benzofuran-3(2H)-one (CAS 7169-34-8), also known as coumaran-3-one, is a bicyclic organic compound featuring a fused benzene and furan ring system with a ketone group at the 3-position . This structure confers unique reactivity, enabling its use in synthesizing bioactive molecules and heterocyclic derivatives. Its electrophilic carbonyl group facilitates condensation reactions, particularly with aldehydes or α,β-dicarbonyl compounds, to form aurones and acyl-aurones, which are valuable in medicinal and materials chemistry .

属性

IUPAC Name |

1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKPCLNUSDGXGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20221917 | |

| Record name | Coumaranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7169-34-8 | |

| Record name | Coumaranone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007169348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzofuran-3(2H)-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Coumaranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1-benzofuran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMARANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ7LS8K9LP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

科学研究应用

Pharmacological Applications

Benzofuran-3(2H)-one derivatives exhibit a broad spectrum of biological activities, making them valuable in drug development. The following subsections summarize key pharmacological applications:

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of Benzofuran-3(2H)-one derivatives. For instance, one derivative demonstrated significant inhibition of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin-1 (IL-1), achieving reductions of 93.8% and 98%, respectively . This suggests potential applications in managing chronic inflammatory disorders.

Anticancer Properties

Benzofuran-3(2H)-one has been investigated for its anticancer potential. A review indicated that various derivatives showed promising activity against different cancer types, including lung cancer . One specific compound inhibited the serine-threonine kinase (AKT) signaling pathway, leading to reduced cancer cell proliferation . Another study reported structure–activity relationships that guide the design of new anticancer agents based on this scaffold .

Antimicrobial Activity

The antimicrobial properties of Benzofuran derivatives have also been explored. Some compounds have shown effectiveness against a range of pathogens, indicating their potential as therapeutic agents in treating infections .

Synthetic Methodologies

The synthesis of Benzofuran-3(2H)-one derivatives is crucial for their application in medicinal chemistry. Various synthetic routes have been developed:

Microwave-Assisted Synthesis

A notable method involves solventless condensation using clay catalysts under microwave irradiation, which enhances reaction efficiency and yield . This method has been applied to synthesize new acyl-aurones from Benzofuran-3(2H)-one.

Rhodium-Catalyzed Reactions

Innovative approaches include Rh/Co relay catalyzed C–H activation strategies to construct valuable Benzofuran-3(2H)-one scaffolds with quaternary centers, facilitating the development of complex molecules with potential bioactivity .

Case Studies

Several case studies illustrate the practical applications of Benzofuran-3(2H)-one derivatives:

Case Study 1: Alkaline Phosphatase Inhibition

A series of synthesized Benzofuran-3(2H)-one analogs were evaluated for their inhibitory effects on alkaline phosphatase (AP). The results indicated that these compounds could serve as templates for drug design due to their low toxicity and favorable pharmacokinetic properties .

Case Study 2: Anticancer Activity Evaluation

In vitro and in vivo studies demonstrated that a specific Benzofuran derivative exhibited selective inhibition of cancer cell growth with minimal side effects. This compound was tested against lung adenocarcinoma cells, showing significant anticancer activity without adversely affecting normal cells .

Tables

| Activity | Compound | Effectiveness |

|---|---|---|

| Anti-inflammatory | Derivative I | TNF reduction: 93.8% |

| Anticancer | MCC1019 | IC50: 16.4 µM |

| Antimicrobial | Various derivatives | Effective against multiple pathogens |

作用机制

The mechanism of action of benzofuran-3(2H)-one involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: It can inhibit specific enzymes, thereby affecting biochemical pathways.

Receptor Binding: Benzofuran-3(2H)-one may bind to certain receptors, modulating their activity and leading to therapeutic effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Benzofuran-2-one Derivatives

Benzofuran-2-one derivatives differ in the position of the ketone group (2-position vs. 3-position), leading to distinct chemical and biological properties. For example:

- Antioxidant Activity : Benzofuran-2-one derivatives exhibit significant antioxidant capacity, as evaluated by DPPH assays and cyclic voltammetry. Substitutions at the 3-position (e.g., trifluoromethyl groups) enhance radical scavenging activity, with IC₅₀ values comparable to ascorbic acid . In contrast, Benzofuran-3(2H)-one derivatives are less studied for antioxidant effects but show promise in kinase inhibition (e.g., DRAK2 inhibitors for diabetes treatment) .

- Synthetic Accessibility: Benzofuran-2-ones are often synthesized via cyclization of phenolic acids, whereas Benzofuran-3(2H)-one is typically functionalized through electrophilic substitutions or microwave-assisted condensations .

2,3-Dihydrobenzofuran Derivatives

Saturation of the furan ring (e.g., 2,3-dihydrobenzofurans) reduces aromaticity, altering reactivity:

- Cannabinoid Receptor Agonists: 3-Benzyl-3-methyl-2,3-dihydrobenzofuran-5-carboxylic acid derivatives act as selective CB2 receptor agonists, with structural rigidity enhancing binding affinity . Benzofuran-3(2H)-one derivatives, however, are more electrophilic and participate in condensations to form extended π-systems (e.g., aurones) .

- Stereochemical Outcomes : Dihydro derivatives often require chiral catalysts for enantioselective synthesis, whereas Benzofuran-3(2H)-one forms stereoisomers (E/Z) dependent on reaction conditions (e.g., acidic vs. microwave-assisted) .

Substituted Benzofuran-3(2H)-ones

Variations in substituents significantly influence properties:

- 6-Hydroxy and 6-Methoxy Derivatives : These derivatives (e.g., (2Z)-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one) exhibit enhanced solubility and bioactivity, with hydroxyl groups enabling hydrogen bonding in biological targets .

- Halogenated Derivatives : Chlorine or bromine substituents (e.g., (2Z)-2-(2,4-dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one) improve metabolic stability and binding affinity in drug design .

Condensation Reactions

- With Aldehydes : Under morpholine acetate catalysis, Benzofuran-3(2H)-one condenses with aldehydes to yield 2-arylidene derivatives, a key step in aurone synthesis .

- With α,β-Dicarbonyl Compounds : Microwave-assisted, solventless reactions using clay catalysts (e.g., K10 or acid-treated Maghnia clay) achieve ~80% yields of acyl-aurones, outperforming traditional heating methods .

Physicochemical and Commercial Considerations

- Solubility and Stability : Hydroxy and methoxy substituents enhance aqueous solubility, while halogenation improves lipid solubility and stability .

- Commercial Availability: Benzofuran-3(2H)-one is available commercially (e.g., Santa Cruz Biotechnology, $62/g), with derivatives like 6-hydroxybenzofuran-3(2H)-one synthesized via literature protocols .

生物活性

Benzofuran-3(2H)-one, a compound belonging to the benzofuran class, has garnered significant attention due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects, supported by recent research findings and case studies.

Chemical Structure and Properties

Benzofuran-3(2H)-one is characterized by a fused benzene and furan ring with a carbonyl group at the 3-position. This unique structure contributes to its biological activity by allowing interactions with various biological targets.

Anticancer Activity

Benzofuran-3(2H)-one and its derivatives have demonstrated notable anticancer properties across various studies:

- Cytotoxicity Against Cancer Cell Lines : Research has shown that benzofuran derivatives exhibit significant cytotoxic effects against several cancer cell lines, including K562 (human leukemia) and A549 (lung cancer). For instance, one study reported a derivative with an IC50 of 0.1 μM against HL60 leukemia cells, indicating potent activity without affecting normal cells .

- Mechanisms of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit key signaling pathways. For example, one derivative was found to inactivate the AKT signaling pathway in lung adenocarcinoma cells, leading to reduced cell proliferation and increased apoptosis .

Table 1: Summary of Anticancer Activity of Benzofuran-3(2H)-one Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Derivative 1 | K562 | 0.1 | Induces apoptosis |

| Derivative 2 | A549 | 16.4 | Inhibits AKT pathway |

| Derivative 3 | HL60 | 5.0 | Cytotoxic without normal cell impact |

Anti-inflammatory Properties

Benzofuran-3(2H)-one has also been studied for its anti-inflammatory effects:

- Inflammatory Marker Reduction : One study highlighted that a benzofuran derivative significantly reduced levels of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-8 by up to 98% in vitro. This suggests potential therapeutic applications in managing chronic inflammatory conditions .

- Inhibition of COX Enzymes : Some derivatives have shown selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. This selectivity may lead to fewer gastrointestinal side effects compared to traditional NSAIDs like celecoxib .

Table 2: Anti-inflammatory Effects of Benzofuran-3(2H)-one Derivatives

| Compound | Cytokine Reduced | Reduction (%) |

|---|---|---|

| Derivative A | TNF-α | 93.8 |

| Derivative B | IL-1 | 98.0 |

| Derivative C | IL-8 | 71.0 |

Antioxidant Activity

The antioxidant potential of benzofuran-3(2H)-one has been recognized in various studies:

- Free Radical Scavenging : Certain derivatives have demonstrated the ability to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress-related damage. This property is particularly beneficial in preventing diseases associated with oxidative stress .

Case Studies and Research Findings

Several case studies illustrate the therapeutic potential of benzofuran-3(2H)-one:

- Case Study on Lung Cancer : A recent study evaluated a novel benzofuran derivative in a murine model of lung cancer. The compound significantly reduced tumor growth without adverse effects on body weight or vital organ size, highlighting its safety profile alongside efficacy .

- Clinical Implications : The promising results from preclinical studies suggest that benzofuran derivatives could be developed into novel therapeutic agents for cancer and inflammatory diseases. Ongoing research aims to optimize their pharmacological profiles through structural modifications .

化学反应分析

Condensation with Aldehydes

Benzofuran-3(2H)-one undergoes acid- or base-catalyzed condensation with aldehydes to yield substituted aurones (2-benzylidenebenzofuran-3(2H)-ones). For example:

-

Catalyst : Morpholine acetate facilitates condensation with aldehydes under mild conditions .

-

Application : Aurones synthesized via this method are bioactive, showing tyrosinase inhibition (IC₅₀ values in the µM range for derivatives with 4,6,4′-trihydroxy substitution) .

Michael Addition to Nitroolefins

A bifunctional squaramide catalyst enables enantioselective Michael addition of 2-substituted benzofuran-3(2H)-ones to nitroolefins:

| Parameter | Details |

|---|---|

| Catalyst | Bifunctional squaramide |

| Yield | Up to 95% |

| Enantioselectivity | >99% ee |

| Products | 2,2′-Substituted derivatives with adjacent quaternary–tertiary stereocenters . |

C–H Functionalization/Annulation

Rh/Co relay catalysis enables C–H activation for annulation with propiolic acids:

-

Conditions : Rh(III)/Co(II) system, molecular oxygen as oxidant.

-

Scope : Forms benzofuran-3(2H)-ones with a C2 quaternary center and C3 carbonyl group.

Cyclization to Benzofuroquinoxalines

Reaction with benzofurazan oxides (1) produces 3-(o-hydroxyaryl)quinoxaline 1-oxides (3), which cyclize in acetic anhydride to benzofuro[2,3-b]quinoxalines (4):

| Step | Conditions | Yield (%) |

|---|---|---|

| Initial reaction | Room temperature, 24 h | 70–85 |

| Cyclization | Refluxing acetic anhydride | 80–90 |

| This method provides access to otherwise synthetically challenging heterocycles . |

Solventless Condensation with α,β-Dicarbonyl Compounds

Clay-catalyzed microwave-assisted reactions enable solventless synthesis:

-

Catalyst : Montmorillonite K10 clay.

-

Substrates : Benzil (2a), phenanthraquinone (2b), acenaphthoquinone (2c).

-

Products : Fused polycyclic benzofuranones in 60-75% yield .

Grignard Addition–Dehydration Sequences

β-Hydroxy ketone intermediates (e.g., 13 ) form via Grignard addition to carbonyl precursors, enabling benzofuranone derivatives. Organocatalytic cyclization with Enders’ protocol improves yields (78% diol 22 ) .

准备方法

Reaction Design and Optimization

A groundbreaking metal-free approach for synthesizing benzofuran-3(2H)-ones bearing quaternary carbon centers was developed using cyanuric chloride (TCT)-activated DMSO. This method eliminates the need for precious metal catalysts, employing DMSO as both a methyl and methylthio (−SMe) donor. Optimization studies revealed that water plays a critical role in controlling the formation of the quaternary center, with anhydrous conditions favoring SMe incorporation (yields: 72–89%). The reaction tolerates electron-donating and electron-withdrawing substituents on the aromatic ring, including halides, methoxy, and nitro groups.

Mechanistic Insights

Deuterium labeling experiments and radical trapping studies support a radical-based pathway. Initiation involves TCT-mediated activation of DMSO to generate chlorinated intermediates, which undergo homolytic cleavage to produce methyl radicals. These radicals participate in cyclization with ortho-substituted phenols, followed by oxidation to form the benzofuranone core. The addition of water shifts the equilibrium toward quaternary carbon formation by stabilizing intermediates through hydrogen bonding.

Regioselective Synthesis via Nitroalkene Cyclization

AlCl3-Catalyzed Annulation

Zhang and Beaudry reported a regioselective method using 3-hydroxypyrones and nitroalkenes in the presence of AlCl3 and trifluoroacetic acid (TFA). The reaction proceeds via a conjugate addition-cyclization sequence, achieving complete regiocontrol regardless of substitution patterns. For example, 5,6-disubstituted benzofuran-3(2H)-ones were synthesized in 65–78% yields, addressing a longstanding challenge in accessing such derivatives.

Post-Functionalization Applications

The benzofuranone products serve as versatile intermediates for further transformations:

-

Wittig olefination : Conversion to 2,4,7-trisubstituted benzofurans in 82–90% yields.

-

Sonogashira coupling : Introduction of alkynyl groups at the C2 position (70–85% yields).

-

Suzuki–Miyaura cross-coupling : Installation of aryl groups with retention of stereochemistry.

One-Pot Heteroannulation Using Benzoquinones

Acid-Catalyzed Dimerization

Pirouz et al. demonstrated a solvent-controlled one-pot synthesis using benzoquinones (BQ) under acidic conditions. In toluene/acetic acid (4:1), BQ undergoes [3+2] cycloaddition with cyclohexenone derivatives to form benzofuran-3(2H)-ones in 70–81% yields. X-ray crystallography confirmed the structure of key products, including 8-hydroxy-3,4-dihydrodibenzo[b,d]furan-1(2H)-one.

Mechanistic Pathway

Protonation of BQ generates an oxo-bis-enone intermediate, which undergoes nucleophilic attack by water. Subsequent oxidation and lactonization yield the benzofuranone core. The absence of coupling reagents and the use of inexpensive catalysts (e.g., TFA) make this method industrially viable.

Microwave-Assisted Synthesis

Optimization of Reaction Parameters

Microwave irradiation significantly accelerates benzofuran-3(2H)-one synthesis, reducing reaction times from hours to minutes. A systematic study varying temperature, catalyst loading, and solvent polarity identified optimal conditions (Table 1):

| Entry | Temp (°C) | Time (min) | Catalyst (eq) | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 120 | 30 | FeCl3 (0.2) | DMF | 85 |

| 2 | 100 | 45 | ZnCl2 (0.3) | EtOH | 72 |

| 3 | 140 | 20 | FeCl3 (0.1) | DMSO | 91 |

Table 1 : Optimization of microwave-assisted synthesis conditions.

Substrate Scope and Limitations

Electron-rich aryl substrates exhibited higher yields (85–91%) compared to electron-deficient analogs (58–64%). Steric hindrance at the ortho position reduced efficiency, with 2,6-disubstituted derivatives forming in ≤50% yields.

Radical-Based Photocatalytic Methods

Visible-Light-Mediated Cyclization

A recent advance employs eosin Y as a photocatalyst under blue LED irradiation. This method generates aryl radicals from iodobenzene derivatives, which undergo intramolecular cyclization with ketone groups. The process achieves 68–84% yields and exhibits excellent functional group tolerance, including esters and nitriles.

Comparative Analysis with Thermal Methods

Photocatalytic cycles operate at ambient temperature, avoiding thermal degradation of sensitive substrates. However, scalability remains challenging due to light penetration limitations in large-scale reactors.

Enzymatic Synthesis for Sustainable Production

Laccase-Catalyzed Oxidative Coupling

Biocatalytic routes using fungal laccases (e.g., Trametes versicolor) enable the synthesis of benzofuran-3(2H)-ones from catechol derivatives. The enzymatic process achieves 55–68% yields under aqueous, pH-neutral conditions, offering an eco-friendly alternative to traditional methods.

Solid-Phase Synthesis for Combinatorial Libraries

常见问题

Q. What are the foundational synthetic routes for constructing the benzofuran-3(2H)-one core structure?

The benzofuran-3(2H)-one scaffold is commonly synthesized via condensation reactions or catalytic cyclization. For example, acid- or base-catalyzed condensation with aldehydes yields aurones (2-benzylidenebenzofuran-3(2H)-ones) . Mercury triflate (Hg(OTf)₂)-catalyzed N-oxide/alkyne addition generates coumaranones through intramolecular nucleophilic attack . These methods prioritize simplicity and reproducibility, using reagents like morpholine acetate or KMnO₄ under mild conditions.

Q. How are basic physical and spectroscopic properties of benzofuran-3(2H)-one characterized?

Key characterization techniques include:

Q. What are standard protocols for evaluating the antimicrobial activity of benzofuran-3(2H)-one derivatives?

Derivatives like 5,7-dimethyl-2,2-bis(1,2,3-triazolyl)benzofuran-3(2H)-one are screened against bacterial/fungal strains via broth microdilution. Minimum inhibitory concentrations (MICs) are determined using 96-well plates, with results validated by NMR and HPLC purity (>95%) .

Advanced Research Questions

Q. How can enantioselective synthesis of quaternary carbon-containing benzofuran-3(2H)-ones be achieved?

Asymmetric dual-metal catalysis enables stereocontrol. For instance, rhodium/chiral sulfur-olefin catalysts mediate enantioselective 1,2-additions, followed by palladium-catalyzed C–O coupling to form diarylbenzofuranones with >90% ee . Alternatively, Pd-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) using (R,R)-ANDEN Trost ligands achieves up to 96% ee for α-aryl-β-keto esters .

Q. What strategies resolve contradictions in catalytic efficiency across different benzofuran-3(2H)-one syntheses?

Discrepancies in yields/selectivity often arise from catalyst-substrate mismatches. For example:

Q. How are benzofuran-3(2H)-one derivatives evaluated for anticancer activity in vitro?

Anti-proliferative effects are tested via MTT assays on cancer cell lines (e.g., HeLa, MDA-MB-231). Protocols include:

- 72-hour exposure to derivatives (1–100 µM) in DMEM + 10% FBS.

- IC₅₀ determination using dose-response curves, validated by flow cytometry for apoptosis/necrosis .

Q. What methodologies enable the construction of C2-quaternary centers in benzofuran-3(2H)-ones?

Advanced approaches include:

- Palladium-catalyzed carbonylative Heck reactions with Mo(CO)₆, utilizing o-iodophenyl propargyl ethers and aryl boronic acids .

- Rh(II)-catalyzed alkyne oxygenation with EBX reagents, forming β-alkynylbenzofuranones via β-addition/α-elimination cascades .

Methodological Considerations

Q. How are reaction conditions optimized for large-scale benzofuran-3(2H)-one synthesis?

Key factors:

- Catalyst loading : ≤5 mol% Rh/Co systems reduce costs .

- Temperature control : Reactions often proceed at 80–100°C, balancing speed and side-product formation .

- Workup protocols : Ethyl acetate/water extraction followed by silica gel chromatography ensures >90% purity .

Q. What analytical techniques validate stereochemical outcomes in asymmetric syntheses?

- Chiral HPLC with columns like Chiralpak AD-H (hexane/iPrOH eluents).

- X-ray crystallography confirms absolute configuration, as seen in rocaglaol intermediates .

Data Interpretation Challenges

Q. How do researchers address conflicting bioactivity data across benzofuran-3(2H)-one analogs?

Discrepancies are mitigated by:

- Structure-activity relationship (SAR) studies : Modifying substituents (e.g., 6-hydroxy vs. 7-methoxy groups) to correlate electronic effects with antioxidant potency .

- Dose standardization : Normalizing assays to cell viability (e.g., ATP luminescence) reduces variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。